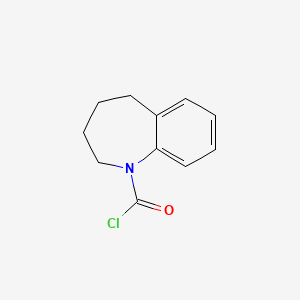
2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a seven-membered ring fused with a benzene ring and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms amides, esters, or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through the channel, thereby modulating neuronal activity. As a squalene synthase inhibitor, it interferes with the biosynthesis of cholesterol by inhibiting the enzyme squalene synthase .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Similar structure but lacks the carbonyl chloride group.
2,3,4,5-Tetrahydro-1H-3-benzazepine: Another benzazepine derivative with different functional groups.
Tolvaptan: A benzazepine derivative used as a medication for hyponatremia.
Uniqueness
2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which makes it highly reactive and versatile for further chemical modifications. This reactivity allows it to serve as a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Número CAS |
585578-15-0 |
|---|---|
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13-8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2 |
Clave InChI |
RUXFYPGPYBBHND-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C2=CC=CC=C2C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


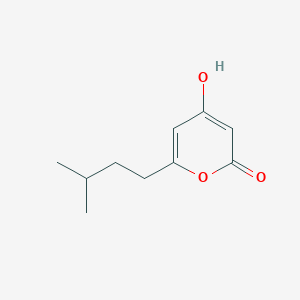

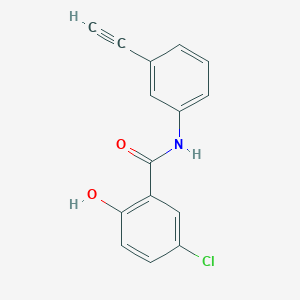
![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
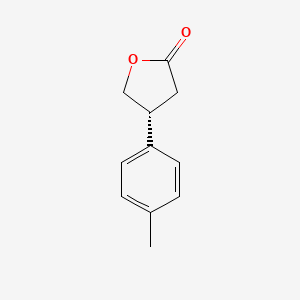
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
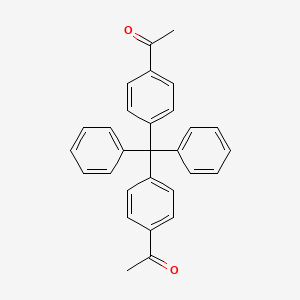
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
